molecular formula C20H23N3O4S B2721908 N-(4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide CAS No. 922005-33-2

N-(4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2721908
CAS No.: 922005-33-2
M. Wt: 401.48
InChI Key: JALBWQFSYZNKLX-UHFFFAOYSA-N
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Description

N-(4-(N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a sulfonamide derivative featuring a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety linked via a sulfamoyl bridge to a phenyl group substituted with a butyramide side chain. This compound belongs to a class of molecules designed to exploit sulfonamide-based pharmacophores, which are prevalent in antimicrobial and anti-inflammatory agents.

Properties

IUPAC Name

N-[4-[(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-3-4-19(24)21-15-6-9-17(10-7-15)28(26,27)22-16-8-11-18-14(13-16)5-12-20(25)23(18)2/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALBWQFSYZNKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H22N4O3SC_{19}H_{22}N_4O_3S and a molecular weight of approximately 402.47 g/mol. The structure features a tetrahydroquinoline moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₃S
Molecular Weight402.47 g/mol
LogP2.7258
Polar Surface Area45.87 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1 and THP-1) . This suggests that this compound may similarly modulate inflammatory responses.

2. Anticancer Potential

The compound's structural analogs have shown promise in cancer treatment. For example, certain tetrahydroquinoline derivatives have been reported to inhibit the growth of non-small cell lung carcinoma (NSCLC) cells through mechanisms involving apoptosis induction and cell cycle arrest . The sulfamoyl group in the compound may enhance its interaction with specific biological targets involved in tumor proliferation.

The proposed mechanism of action for this compound involves modulation of signaling pathways associated with inflammation and cancer progression:

  • Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit the NF-kB pathway, which is critical in regulating immune responses and inflammation.
  • Cytokine Modulation : By reducing the expression of pro-inflammatory cytokines, the compound may help alleviate symptoms associated with chronic inflammatory diseases.

Case Studies

Case Study 1: Acute Lung Injury Treatment
A study evaluating tetrahydroquinoline derivatives found that one particular derivative significantly improved outcomes in LPS-induced acute lung injury models by reducing lung edema and macrophage infiltration . This reinforces the potential therapeutic applications for compounds similar to this compound.

Case Study 2: Cancer Cell Line Studies
In vitro studies on NSCLC cell lines demonstrated that certain tetrahydroquinoline derivatives induced apoptosis and inhibited cell proliferation . The findings suggest that this compound could possess similar anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Increasing acyl chain length correlates with reduced melting points, suggesting decreased crystallinity or enhanced lipophilicity.
  • Yields remain consistent (~45–51%), indicating minimal synthetic challenges with chain elongation.
  • Optical activity ([α]D values +4.5° to +6.4°) is retained, emphasizing stereochemical stability during synthesis .

Substituents on the Heterocyclic Core

Modifications to the tetrahydroquinolinone ring significantly alter molecular interactions:

Aromatic/Heteroaromatic Sulfamoyl Modifications

Variations in the sulfamoyl-linked aromatic systems impact electronic and steric properties:

  • N-(4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl)acetamide (4p) : Naphthalene substituents introduce extended π-systems, which could enhance stacking interactions but reduce solubility .
  • N-(4-(N-(Benzofuran-5-yl)sulfamoyl)phenyl)acetamide (4s) : Oxygen-containing heterocycles may improve hydrogen-bonding capacity .
  • Isoxazole/Thiazole Derivatives (e.g., C F2–C F4) : Isoxazole (C F2) and thiazole (C F4) moieties introduce nitrogen and sulfur heteroatoms, altering electron distribution and bioavailability .

Structural Analogues with Alternative Cores

  • (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide: The tetrahydroisoquinolin core increases structural complexity and may modulate target selectivity .

Table 1: Comparative Physicochemical Properties

Compound Name Core Structure Acyl Chain m.p. (°C) Yield (%) [α]D (CH3OH)
Target Compound (Tetrahydroquinolinone-based) 1-Methyl-2-oxo-THQ C4 N/A N/A N/A
5a 2-Oxotetrahydrofuran C4 180–182 51.0 +4.5°
5b 2-Oxotetrahydrofuran C5 174–176 45.4 +5.7°
4p Naphthalen-2-yl C2 N/A N/A N/A

Table 2: Key Structural Modifications and Implications

Modification Type Example Compound Potential Impact Reference
Acyl Chain Elongation 5a → 5c Reduced m.p., increased lipophilicity
Heterocyclic Core Change Tetrahydroquinolinone → Isoquinoline Altered target engagement
Aromatic System Expansion Phenyl → Naphthalenyl Enhanced π-stacking, reduced solubility

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